Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
Overview
Description
Methyl 3-azabicyclo[311]heptane-6-carboxylate is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with an amine and a carboxylate group can undergo cyclization under acidic or basic conditions to form the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow for specific interactions with these molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate can be compared with other bicyclic compounds, such as:
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate: This compound has a different ring structure and may exhibit different chemical and biological properties.
Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate: Another bicyclic compound with a distinct ring system, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-6(7)4-9-3-5/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNTLCZEGSHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194394 | |
Record name | 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-51-4 | |
Record name | 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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